1-Bromo-3-(trichloromethylsulfanyl)benzene
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Overview
Description
1-Bromo-3-(trichloromethylsulfanyl)benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom at the first position and a trichloromethylsulfanyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(trichloromethylsulfanyl)benzene typically involves the bromination of 3-(trichloromethylsulfanyl)benzene. This can be achieved through electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(trichloromethylsulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The trichloromethylsulfanyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-(trichloromethylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving the modification of biomolecules.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(trichloromethylsulfanyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The trichloromethylsulfanyl group can participate in redox reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chlorobenzene: Similar structure but with a chlorine atom instead of the trichloromethylsulfanyl group.
1-Bromo-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the trichloromethylsulfanyl group.
1-Bromo-3-methylbenzene: Features a methyl group in place of the trichloromethylsulfanyl group.
Uniqueness
1-Bromo-3-(trichloromethylsulfanyl)benzene is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
90942-22-6 |
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Molecular Formula |
C7H4BrCl3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-bromo-3-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H4BrCl3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H |
InChI Key |
AWTLLUKOZXIHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
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